Product packaging for Oxazolo[3,4-a]pyrazine derivative 3(Cat. No.:)

Oxazolo[3,4-a]pyrazine derivative 3

Cat. No.: B10833742
M. Wt: 427.5 g/mol
InChI Key: WPBWKKIZKTUNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oxazolo[3,4-a]pyrazine derivative 3 is a potent and selective small-molecule antagonist of the Neuropeptide S Receptor (NPSR), a G protein-coupled receptor implicated in the modulation of critical neurobiological functions . This compound class demonstrates nanomolar activity in vitro and has shown significantly improved in vivo potency compared to earlier reference tools like SHA-68, making it a superior pharmacological probe for investigating the NPS system . The Neuropeptide S system regulates a range of physiological and behavioral processes, including arousal, anxiety, locomotion, and stress-related behaviors . Notably, NPSR antagonists are considered promising candidates for the development of novel therapeutic approaches against substance abuse disorders, an area with a pressing need for more effective treatments . Research into oxazolo[3,4-a]pyrazine derivatives is supported by in-depth molecular modeling studies that provide a robust model of ligand-receptor interactions and structure-activity relationships (SAR) . The oxazole and pyrazine heterocycles are privileged structures in medicinal chemistry, frequently appearing in molecules with diverse biological activities and favorable drug-like properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key tool to explore the translational potential of the NPSergic system in preclinical models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H25N3O3 B10833742 Oxazolo[3,4-a]pyrazine derivative 3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c30-24(27-18-20-10-4-1-5-11-20)28-16-17-29-23(19-28)26(32-25(29)31,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23H,16-19H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBWKKIZKTUNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1C(=O)NCC3=CC=CC=C3)C(OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Oxazolo 3,4 a Pyrazine Derivative 3 and Analogues

Synthesis of N-Fmoc-Oxazolo-piperazine Intermediates as Precursors to Derivatives 3–12

A pivotal part of the synthesis is the preparation of N-Fmoc-oxazolo-piperazine intermediates. These precursors are essential for the subsequent introduction of various functional groups to produce the final derivatives, including compounds 3 through 12. nih.govmdpi.com The synthesis of these intermediates is achieved through a carefully orchestrated sequence of protection and ring formation steps.

The synthesis begins with unsubstituted piperazine (B1678402). The first step is a monoalkylation reaction, typically using benzyl (B1604629) bromide, to attach a benzyl group to one of the piperazine nitrogens. Following this, the second nitrogen atom of the piperazine ring is protected with a di-tert-butyl dicarbonate (B1257347) (Boc) group. This orthogonal protection strategy, resulting in an intermediate like compound 23 , is crucial as it allows for selective reactions at different stages of the synthesis. nih.govmdpi.com

With the piperazine intermediate appropriately protected, the core oxazolo[3,4-a]pyrazine structure is formed via a directed ortho-lithiation reaction. nih.gov This reaction uses a strong base, such as sec-butyllithium (B1581126) (sec-BuLi), to deprotonate the carbon atom adjacent (ortho) to the benzyl group's point of attachment. nih.govmdpi.com This creates a highly reactive aryllithium species. tocris.com This intermediate is then "quenched" with an electrophile, typically a symmetric aromatic or aliphatic ketone. nih.govmdpi.com This quenching step results in the formation of the oxazole (B20620) ring, fused to the piperazine core, yielding N-benzyl-protected oxazolo[3,4-a]pyrazines (intermediates 25a-j ). nih.gov The benzyl group is subsequently replaced with a 9-fluorenylmethoxycarbonyl (Fmoc) group by treatment with Fmoc-Cl to yield the key N-Fmoc-oxazolo-piperazine intermediates (26a-j ). mdpi.com

IntermediateDescriptionPrecursor(s)Key Reagents
Compound 23 N-benzyl, N'-Boc-protected piperazinePiperazineBenzyl bromide, Boc₂O
Compounds 25a-j N-benzyl-protected oxazolo[3,4-a]pyrazinesCompound 23sec-BuLi, Ketones (electrophiles)
Compounds 26a-j N-Fmoc-oxazolo-piperazine intermediatesCompounds 25a-jFmoc-Cl

Subsequent Functionalization and Derivatization Approaches

Once the core N-Fmoc-oxazolo-piperazine scaffold is assembled, the final step involves introducing the desired terminal moieties. This is typically achieved after removing the Fmoc protecting group, which unmasks the nitrogen atom for further reaction.

A common and effective method for the final derivatization is the reaction with isocyanates. After the Fmoc group is removed from intermediates 26a-i using a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the newly freed secondary amine readily reacts with an isocyanate. mdpi.com For example, the synthesis of derivatives 3–11 is accomplished by reacting the deprotected intermediates with 4-F-benzyl-isocyanate. Similarly, derivative 12 is obtained by using benzyl isothiocyanate, demonstrating the versatility of this approach for creating a library of analogues. mdpi.com

Final Compound(s)Precursor(s)Key Reagent(s)
Derivatives 3-11 Intermediates 26a-iDBU, 4-F-benzyl-isocyanate
Derivative 12 Intermediate 26jDBU, Benzyl isothiocyanate

Enantioselective Synthesis and Chiral Resolution of Key Oxazolo[3,4-a]pyrazine Antagonists

Many oxazolo[3,4-a]pyrazine derivatives possess a chiral center at the C8a position, and their biological activity is often highly dependent on the specific stereochemistry. nih.govacs.org The interaction with the Neuropeptide S receptor can be markedly enantioselective, with one enantiomer being significantly more active than the other. nih.govnih.gov

Initial attempts at enantioselective synthesis, for instance by using a chiral auxiliary like (S)-phenyl ethyl amine, have been explored. However, this method resulted in only a slight chiral induction, yielding a roughly 60:40 mixture of diastereomers. nih.gov

Due to the limited success of asymmetric synthesis, the primary method for obtaining enantiomerically pure compounds is chiral resolution of the racemic mixture. nih.gov This is effectively achieved using chromatographic techniques. Specifically, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is used to separate the enantiomers of key antagonists, such as SHA 68. nih.govnih.gov The absolute configuration of the active enantiomer has been definitively assigned through X-ray crystallography of a synthesized derivative. nih.govnih.gov This separation is critical, as pharmacological studies have confirmed that the NPSR antagonist activity resides almost exclusively in one of the two enantiomers. nih.gov

Chromatographic Separation of Enantiomers

While specific details for the enantiomeric separation of Oxazolo[3,4-a]pyrazine derivative 3 are not provided in the reviewed literature, the separation of the enantiomers of the structurally similar compound, (9R/S)-3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide (SHA 68), has been successfully achieved. nih.gov This process is crucial for isolating the individual stereoisomers to evaluate their distinct pharmacological properties. The separation was accomplished using chiral chromatography, a technique that employs a chiral stationary phase (CSP) to differentiate between the enantiomers. nih.gov

The purity of the separated enantiomers of SHA 68 was subsequently assessed by chiral high-performance liquid chromatography (HPLC). nih.gov This analytical method confirms the effectiveness of the preparative separation and quantifies the enantiomeric excess of each isolated isomer.

Table 1: Chromatographic Conditions for Purity Assessment of a Related Analogue

Parameter Details
Compound (9R)- and (9S)-enantiomers of SHA 68
Technique Chiral High-Performance Liquid Chromatography (HPLC)
Purpose Assessment of enantiomeric purity

Specific column, mobile phase, and flow rate details for this particular analysis are not detailed in the provided references.

Absolute Configuration Assignment through Structural Analysis

The determination of the absolute configuration of a chiral molecule is essential for understanding its interaction with biological systems. For the enantiomers of the related analogue SHA 68, the absolute configuration was unequivocally assigned through single-crystal X-ray crystallography. nih.gov This powerful analytical technique provides a detailed three-dimensional structure of the molecule.

Specifically, the absolute configuration of the active enantiomer of SHA 68, compound 10 , was determined by analyzing the crystal structure of its synthetic precursor, the (S)-phenyl ethyl amine derivative 8 . nih.gov This structural information allowed for the assignment of the (9R) configuration to the more active enantiomer. nih.gov In other related oxazolo[3,4-a]pyrazine derivatives, Nuclear Overhauser Effect (NOE) spectroscopy has been employed to confirm the relative stereochemistry between substituents on the pyrazine (B50134) ring, which can indirectly support the assignment of the absolute configuration when a chiral starting material of known configuration is used. nih.govnih.gov

Table 2: Structural Analysis Data for a Related Analogue

Compound Analytical Method Key Finding Assigned Absolute Configuration
Derivative 8 X-ray Crystallography Determined the three-dimensional molecular structure. (S)-configuration of the auxiliary, leading to the assignment of the main compound.
Enantiomer 10 (SHA 68) Inferred from X-ray data of derivative 8 . Identified as the active enantiomer. (9R)

Structure Activity Relationship Sar Studies on Oxazolo 3,4 a Pyrazine Derivative 3 Series

Identification of Structural Determinants Critical for NPSR Antagonist Potency

The foundation of NPSR antagonist potency within this chemical class lies in the oxazolo[3,4-a]pyrazine core structure. nih.gov Initial research identified SHA-68 (Compound 1) as a representative and potent member of this class, exhibiting nanomolar antagonist values against human NPSR variants. nih.gov The key structural features of SHA-68 critical for its high potency include the bis(4-fluorophenyl) moiety at the 1-position and a specific benzylamide chain attached to the 7-position of the piperazine (B1678402) ring.

Molecular modeling and subsequent synthetic modifications have underscored the importance of these features. nih.govnih.gov The benzylamide chain, in particular, establishes tight interactions within a specific region of the NPSR, making this position highly sensitive to substitution. nih.gov Any significant alteration to this chain can lead to a marked reduction or complete loss of antagonist potency. nih.gov Furthermore, the urea (B33335) functional group connecting the benzyl (B1604629) moiety to the core is a key site for establishing polar interactions with the receptor. nih.gov These foundational elements form the basis for understanding the potency of this antagonist series.

Systematic Investigation of Substitutions at the 1-, 5-, and 7-Positions of the Oxazolo[3,4-a]pyrazine Core

To optimize the pharmacological profile and improve properties like in vivo efficacy, systematic substitutions have been explored at the 1-, 5-, and 7-positions of the oxazolo[3,4-a]pyrazine nucleus. nih.govacs.org

The 1-position is typically occupied by two aryl groups, such as the 4-fluorophenyl groups in the reference compound SHA-68, which contribute significantly to the binding affinity. nih.gov

The 7-position has been a primary focus of modification to enhance properties and probe ligand-receptor interactions. nih.gov This involved replacing the urea moiety of the reference compound with other functional groups, including thiourea (B124793) (Compound 12), N-substituted acetamides (Compounds 13 and 14), and guanidines (Compounds 15 and 16). nih.gov The introduction of a guanidine (B92328) function was a strategy to improve hydrophilicity. nih.govacs.org The resulting fluorinated guanidine derivative (Compound 16) successfully maintained nanomolar potency, demonstrating that replacing the urea oxygen with an NH-group did not disrupt essential polar interactions. nih.govacs.org In contrast, the non-fluorinated guanidine analogue (Compound 15) was slightly less potent, highlighting the beneficial role of the fluorine atom on the terminal benzyl group. acs.org Modifications to the benzylamide chain itself were found to be poorly tolerated, confirming its critical role in receptor binding. nih.gov

A novel area of investigation involved introducing substituents at the 5-position , an unexplored modification for this class of compounds. nih.govacs.org Using a diastereoselective synthesis, various L-amino acid side chains were incorporated. nih.govacs.org The results showed that this position tolerates hydrophobic groups of varying sizes, though with a clear impact on potency. acs.org

CompoundSubstitution at 5-PositionRelative Potency compared to SHA-68 (Compound 1)
17 -CH₃ (from L-Alanine)~10-fold reduction
18 -CH(CH₃)₂ (from L-Valine)~10-fold reduction
19 -CH₂CH(CH₃)₂ (from L-Leucine)More detrimental than methyl or isopropyl
20 -CH₂Ph (from L-Phenylalanine)~30-fold reduction (most detrimental)
21 -Ph (from L-Phenylglycine)2-fold reduction (most active of the new series)

These findings indicate that while substitutions are tolerated at the 5-position, the size and nature of the hydrophobic group are crucial, with the phenylglycine derivative (Compound 21) showing a significant recovery in activity compared to other substitutions. acs.org

Influence of Specific Substituent Properties on NPSR Ligand-Receptor Interactions

Molecular modeling studies have helped to rationalize the observed SAR and provide a clearer picture of the ligand-receptor interactions. nih.govnih.gov The potency of these antagonists is highly dependent on how specific substituents engage with the NPSR binding pocket.

At the 7-position , the benzylamide chain is crucial for anchoring the ligand, and modifications that disrupt its interactions lead to a loss of potency. nih.gov The successful substitution of the urea oxygen with a guanidine's NH-group in Compound 16 suggests that this part of the molecule primarily acts as a hydrogen bond donor/acceptor site, an interaction that is preserved with the guanidine moiety. nih.govacs.org The slightly reduced potency of the non-fluorinated guanidine (Compound 15) compared to its fluorinated counterpart (Compound 16) points to a favorable interaction involving the fluorine atom at the para position of the terminal benzyl group, likely within a hydrophobic pocket of the receptor. acs.org

At the 5-position , the data suggests the presence of a hydrophobic pocket that can accommodate various substituents. acs.org The sharp drop in potency with a benzyl group (Compound 20) compared to the better activity of the phenyl group (Compound 21) indicates that the flexibility and orientation of the substituent are critical. acs.org The L-phenylglycine derivative (Compound 21) may adopt a more favorable conformation within the binding site than the L-phenylalanine derivative (Compound 20). acs.org

The following table summarizes the in vitro antagonist potencies for key compounds.

CompoundDescriptionpK_BpA_2
1 (SHA-68) Reference CompoundN/A7.82
15 Non-fluorinated guanidine at pos-77.21N/A
16 Fluorinated guanidine at pos-77.387.10
17 Methyl at pos-5~10-fold less potent than 1N/A
18 Isopropyl at pos-5~10-fold less potent than 1N/A
21 Phenyl at pos-57.827.59

Insights from Diastereoselective Synthesis and Functionalization on SAR

A significant advancement in understanding the SAR of the oxazolo[3,4-a]pyrazine series came from the development of a highly accessible, diastereoselective synthesis. nih.gov This synthetic route enabled the functionalization of the previously unexplored 5-position of the core structure. nih.gov

By employing various L-amino acids as starting materials, researchers could introduce a series of side chains with defined stereochemistry at the 5-position. nih.govacs.org This led to the creation of compounds 17 through 21, each bearing a different hydrophobic group (methyl, isopropyl, branched alkyl, benzyl, or phenyl). acs.org

The ability to synthesize these specific diastereomers was crucial. It allowed for a systematic evaluation of how the size, bulk, and nature of substituents at this position influence NPSR antagonist activity. nih.gov The results from this targeted functionalization provided key insights:

It confirmed that the 5-position could be modified. acs.org

It established that substitutions with hydrophobic groups were tolerated, but that potency was sensitive to the substituent's structure. acs.org

It revealed that a simple alkyl chain (methyl, isopropyl) caused a tenfold drop in potency, while a bulkier benzyl group was even more detrimental. acs.org

Crucially, it led to the discovery that the L-phenylglycine derivative (Compound 21) recovered much of the lost potency, making it the most active compound in the newly synthesized series. acs.org

This strategic, stereochemistry-controlled functionalization was therefore instrumental in building a more complete SAR model for this class of NPSR antagonists. nih.gov

Computational and Molecular Modeling Investigations of Oxazolo 3,4 a Pyrazine Derivatives

Molecular Docking and Ligand-Receptor Complex Modeling

Development of Atomistic Models for Oxazolo[3,4-a]pyrazine Ligand/NPSR Interactions

To understand the interactions between oxazolo[3,4-a]pyrazine derivatives and the Neuropeptide S Receptor (NPSR), a G protein-coupled receptor (GPCR), researchers have developed detailed atomistic models. nih.govnih.govunipd.it Given the absence of a crystal structure for NPSR, homology modeling is the primary method used to construct a three-dimensional representation of the receptor. This process involves using the known structures of similar GPCRs as templates. For instance, seven human GPCRs with a sequence identity greater than 20% and coverage higher than 70% with NPSR, and which were crystallized in an inactive state with an antagonist, were selected as templates. acs.org

Once the NPSR model is built, molecular docking studies are performed to predict how ligands, such as the oxazolo[3,4-a]pyrazine derivatives, bind to the receptor. acs.org These studies can reveal potential binding poses. For several potent antagonists, including compound 1 and its derivatives 16 and 21 , docking simulations have interestingly predicted two primary binding modes, termed BM1 and BM2. acs.org In BM1, the benzyl (B1604629) substituent of the ligand points downwards into the transmembrane (TM) bundle, while in BM2, it is oriented upwards towards the extracellular region of the receptor. acs.org To refine these predicted poses and assess their stability, molecular dynamics (MD) simulations are employed. These simulations, often run for durations such as 100 nanoseconds, help to analyze the dynamic behavior of the ligand-receptor complex and the stability of the interactions over time. nih.gov

The insights gained from these computational models are crucial for rationalizing structure-activity relationships (SARs) and guiding the design of new, more potent, and selective NPSR antagonists. nih.govnih.govunipd.it

Elucidation of Binding Modes and Key Intermolecular Interactions

Molecular modeling studies have been instrumental in elucidating the binding modes of oxazolo[3,4-a]pyrazine derivatives within the NPSR binding pocket. nih.govnih.govunipd.it As mentioned, two principal binding modes, BM1 and BM2, have been proposed for potent antagonists like compounds 1 , 16 , and 21 . acs.org

In Binding Mode 1 (BM1) , the 1,1-diphenyl moiety of the ligand is predicted to be oriented towards the extracellular loops (ECLs) of the receptor. nih.gov

Conversely, in Binding Mode 2 (BM2) , the 1,1-diphenyl group of compound 1 points towards the inner part of the NPSR, establishing contact with transmembrane helices TM2, TM6, and TM7. nih.gov In this orientation, this moiety forms specific non-covalent interactions with key residues:

A π-π stacking interaction with the aromatic ring of W108 . nih.gov

A cation-π interaction with R109 . nih.gov

The bicyclic piperazine (B1678402) scaffold also plays a critical role. The carbonyl oxygen of this core structure accepts a hydrogen bond from the backbone NH group of A199 . Meanwhile, the fluorobenzylamide chain extends into a cleft beneath ECL3, where it is surrounded by residues D284, T285, R288, F289, and S292. nih.gov

Compound 16 in BM2 shows a similar interaction pattern to compound 1 . However, its protonated guanidine (B92328) group allows for additional, charge-reinforced hydrogen bonds with the backbone carbonyl groups of N280 and P283 , as well as a cation-π interaction with W198 . nih.gov Compound 21 largely recapitulates the interactions of compound 1 in BM2, with an additional π-π interaction between its extra phenyl ring at position 7 and the residue F185 . nih.gov

These detailed interaction maps, derived from molecular docking and refined by molecular dynamics simulations, provide a structural basis for the observed antagonist activity and guide further drug design. nih.gov

In Silico Rationalization of Observed Structure-Activity Relationships

Computational modeling has provided significant insights into the structure-activity relationships (SARs) of oxazolo[3,4-a]pyrazine derivatives as NPSR antagonists. nih.govnih.gov The models help to explain why certain chemical modifications lead to increased or decreased potency.

A key observation is the stringent steric requirement around the 1,1-diaryl moiety. nih.govacs.org For instance, the para-substitution on both phenyl rings at the 1-position is only tolerated to a small extent. The 4-fluoro derivative, compound 3 , is only three times less potent than the unsubstituted parent compound 1 . acs.org However, increasing the size of the substituents at this position leads to a progressive loss of potency. A striking example is the complete loss of activity (KB > 10 μM) in compound 6 , which has bulky dimethylamino groups. acs.org This suggests that the binding pocket accommodating the phenyl rings is sterically constrained. nih.govacs.org

Furthermore, the spatial orientation of these geminal phenyl groups relative to the oxazolidinone ring is crucial for activity. Ortho-substitution, as seen in compounds 7 and 8 , is thought to cause a conformational distortion that results in a significant or total loss of potency compared to the unsubstituted compound 1 . nih.gov

The conformational freedom of the pharmacophoric groups is also important. This is highlighted by the partial recovery of activity in compound 14 , where the 4-F phenyl moiety is not directly attached to the amide nitrogen, suggesting that flexibility in this part of the molecule is beneficial for NPSR interaction. nih.gov

Modifications at other positions of the oxazolo[3,4-a]pyrazine core have also been explored. Introducing a methyl group (compound 17 ) or an isopropyl group (compound 18 ) at the 5-position resulted in an approximately 10-fold decrease in potency compared to compound 1 . nih.govacs.org

These in silico findings, by correlating structural changes with binding affinity, provide a rational framework for the observed SAR and are invaluable for the design of new NPSR antagonists with improved pharmacological profiles. nih.govnih.gov

Conformational Analysis and Energetic Contributions to Binding

The binding of a ligand to its receptor is a dynamic process influenced by the conformational flexibility of both molecules and the energetic favorability of the resulting complex. For oxazolo[3,4-a]pyrazine derivatives, computational methods are used to analyze these aspects of their interaction with the NPSR. consensus.app

Molecular dynamics (MD) simulations are a key tool for studying the conformational changes that occur upon binding. nih.gov By simulating the movement of the ligand and receptor atoms over time, researchers can assess the stability of the predicted binding poses. An important parameter analyzed is the ligand root-mean-square fluctuation (RMSF), which measures the positional changes of the ligand's atoms during the simulation. This analysis helps to understand the flexibility of different parts of the ligand within the binding pocket. nih.gov

The energetic contributions to binding are also calculated to understand the driving forces of the interaction. These calculations break down the total binding energy into its constituent components, such as electrostatic, van der Waals, and solvation energies. For example, in studies of similar heterocyclic compounds binding to their targets, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are used to estimate the binding free energy. frontiersin.org This method can reveal the relative importance of different types of interactions. For instance, van der Waals forces and electrostatic interactions are often significant contributors to the binding affinity. frontiersin.org By comparing the calculated binding energies of different derivatives, researchers can rationalize their differences in potency. consensus.appfrontiersin.org

This detailed analysis of conformational dynamics and energetic contributions provides a deeper understanding of the ligand-receptor recognition process and is crucial for optimizing the affinity and specificity of NPSR antagonists. nih.govconsensus.app

Future Research Directions and Translational Potential of Oxazolo 3,4 a Pyrazine Derivatives

Advanced Chemical Synthesis Approaches for Novel Analogues

The generation of novel analogues of the oxazolo[3,4-a]pyrazine scaffold is critical for expanding the structure-activity relationship (SAR) knowledge base and improving pharmacological profiles. Synthetic strategies are designed to allow for systematic modifications at key positions of the core structure.

A common synthetic approach employs N-Fmoc-oxazolo-piperazines as key precursors to generate a variety of final compounds. acs.org For instance, the synthesis of N-benzyl-protected oxazolo[3,4-a]pyrazines can be achieved through an ortho-lithiation reaction. nih.govacs.org This process typically starts with unsubstituted piperazine (B1678402), which undergoes monoalkylation and subsequent Boc protection. nih.gov The crucial step involves using a strong base like sec-butyllithium (B1581126) (sec-BuLi) to facilitate the reaction with various symmetric aromatic or aliphatic ketones, which act as electrophiles, allowing for diverse substitutions. acs.org These advanced synthetic methods enable the introduction of a wide range of chemical groups at the 1-, 5-, and 7-positions of the oxazolo[3,4-a]pyrazine core, leading to the creation of extensive libraries of novel analogues for pharmacological screening. nih.govacs.org

Exploration of Oxazolo[3,4-a]pyrazine Derivative 3 and Analogues as Pharmacological Tools for the NPSergic System

Oxazolo[3,4-a]pyrazine derivatives, including compound 3, are primarily investigated for their activity as antagonists of the neuropeptide S receptor (NPSR). nih.govnih.gov The NPSergic system, through the interaction of the neuropeptide S with its G protein-coupled receptor (NPSR), modulates significant neurobiological functions such as locomotion, anxiety, and substance abuse disorders. nih.govnih.govacs.org

The development of potent and selective NPSR antagonists is essential for preclinical studies aimed at exploring the therapeutic potential of targeting this system. nih.gov Compounds from the oxazolo[3,4-a]pyrazine class have been identified as valuable pharmacological tools for this purpose. nih.govnih.gov For example, the representative member SHA-68 (compound 1) demonstrates nanomolar antagonist potency at the human NPSR. nih.gov By using these antagonists, researchers can probe the specific roles of the NPSergic system in various physiological and pathological conditions, thereby validating the NPSR as a potential drug target. The in vitro and in vivo evaluation of these compounds helps to rationalize SAR and provides insights into the molecular interactions between the ligands and the NPSR. nih.govacs.org

Development of Next-Generation NPSR Modulators with Optimized Research Profiles

While first-generation NPSR antagonists like SHA-68 have been instrumental, they often exhibit suboptimal pharmacokinetic properties, which can limit their effectiveness in in vivo studies. nih.govacs.org This has spurred the development of next-generation modulators with improved pharmacological and drug-likeness profiles. nih.gov

The primary goal is to enhance in vivo potency and overcome pharmacokinetic issues to better translate basic pharmacological findings into clinical utility. nih.gov Research efforts focus on modifying the oxazolo[3,4-a]pyrazine scaffold to improve properties such as water solubility and metabolic stability. nih.gov For instance, the development of the piperidine (B6355638) derivative RTI-118 was an attempt to improve in vivo effectiveness through higher water solubility. nih.gov More recent work has led to the discovery of compounds like the guanidine (B92328) derivative 16, which exhibits not only nanomolar activity in vitro but also a five-fold improvement in in vivo potency compared to SHA-68. nih.govnih.govacs.org Such compounds are considered new and improved tools for research into the translational potential of the NPSergic system. nih.gov In-depth molecular modeling is also performed to understand the observed SAR and guide the design of future antagonists with optimized profiles. nih.govnih.gov

Further Investigation of Neurobiological Functions Modulated by the NPSergic System

The NPSergic system is a key regulator of several fundamental brain functions, and its further investigation is a significant area of neuroscience research. wikipedia.org Neuroscience, a multidisciplinary field, studies the nervous system's structure, function, and disorders to understand the biological basis of behavior and consciousness. wikipedia.org The NPSergic system is implicated in a range of these functions, including the regulation of locomotion, anxiety, and drug abuse. nih.govnih.govacs.org

The wide distribution of the NPSR in the brain, in contrast to the localized expression of NPS itself, suggests a broad modulatory influence. nih.gov Understanding how this system interacts with other neurotransmitter networks, such as the dopamine (B1211576) system which is crucial for motor behavior, motivation, and reward, is a major goal. nih.gov Systems neuroscience, which studies the function of neural circuits and larger brain networks, provides a framework for investigating how the NPSergic system integrates with other circuits to produce complex behaviors like emotional responses and learning. wikipedia.org The use of optimized NPSR antagonists will be critical in dissecting these complex interactions and clarifying the full spectrum of neurobiological functions governed by neuropeptide S. nih.gov

Research Findings on Oxazolo[3,4-a]pyrazine Derivatives

Q & A

Q. What are the common synthetic routes for Oxazolo[3,4-a]pyrazine derivative 3, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves cyclization reactions starting from hydrazine hydrate and dicarbonyl compounds. For example, hydrazine hydrate reacts with α-dicarbonyl intermediates under reflux in ethanol, followed by acid- or base-catalyzed cyclization to form the oxazolo-pyrazine core . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 hydrazine-to-dicarbonyl), controlled temperature (70–90°C), and inert atmospheres to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Oxazolo[3,4-a]pyrazine derivatives?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR resolve ring substitution patterns and confirm cyclization (e.g., disappearance of hydrazine NH2 signals) .
  • IR spectroscopy : Identifies carbonyl (1650–1750 cm⁻¹) and C–N stretching (1250–1350 cm⁻¹) .
  • HPLC-MS : Validates molecular weight and detects impurities using C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolves absolute stereochemistry for chiral derivatives .

Q. What mechanisms underlie the biological activities of Oxazolo[3,4-a]pyrazine derivatives, and how are these evaluated in vitro?

Biological activities (e.g., enzyme inhibition) are often linked to hydrogen bonding between the pyrazine core and target proteins. In vitro assays include:

  • Kinase inhibition : Fluorescence-based ATPase assays (IC50 determination) .
  • Antimicrobial activity : Broth microdilution (MIC values against Gram-positive/negative strains) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral Oxazolo[3,4-a]pyrazine derivatives, and what analytical methods validate enantiomeric purity?

Chiral derivatives are synthesized using enantiopure starting materials (e.g., (R)- or (S)-benzyl hydrazines) or asymmetric catalysis (e.g., chiral palladium complexes). Enantiomeric purity is validated via:

  • Chiral HPLC : Using Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases .
  • Circular dichroism (CD) : Confirms absolute configuration by comparing experimental and simulated spectra .

Q. What strategies optimize multi-step synthesis of Oxazolo[3,4-a]pyrazine derivatives with sensitive functional groups?

Critical strategies include:

  • Protecting groups : Use of tert-butoxycarbonyl (Boc) for amines during cyclization .
  • Low-temperature reactions : For intermediates prone to decomposition (e.g., –20°C for azide formation) .
  • Sealed-tube reactions : Prevents moisture/oxygen ingress in anhydrous conditions (e.g., 150°C for 24 hours) .

Q. How do structural modifications at specific positions of the Oxazolo[3,4-a]pyrazine core influence bioactivity, and what computational methods predict these effects?

Substituent effects are studied via:

  • Position 3 : Electron-withdrawing groups (e.g., nitro) enhance kinase inhibition by stabilizing ligand-protein interactions.
  • Position 7 : Methyl groups improve metabolic stability (e.g., reduced CYP450 oxidation) . Computational tools like molecular docking (AutoDock Vina) and QSAR models predict binding affinities and ADMET properties .

Q. How should researchers address contradictions in biological activity data across studies on Oxazolo[3,4-a]pyrazine derivatives?

Discrepancies often arise from assay variability or impurities. Resolution involves:

  • Standardized protocols : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays) .
  • Purity verification : LC-MS to confirm >95% compound purity .
  • Meta-analysis : Cross-reference structural data (e.g., substituent electronic effects) with bioactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.